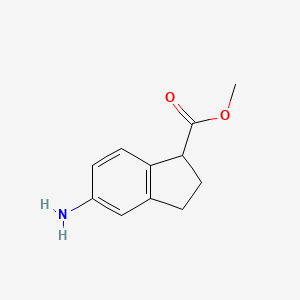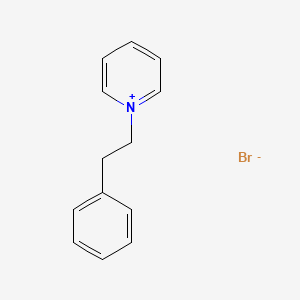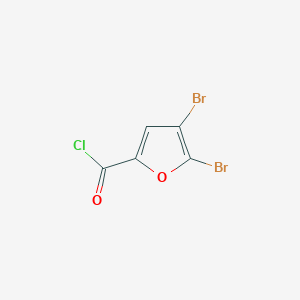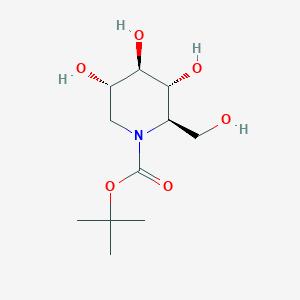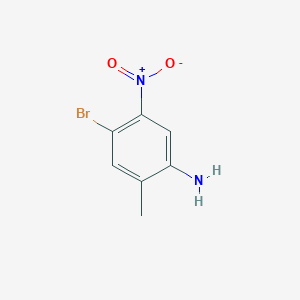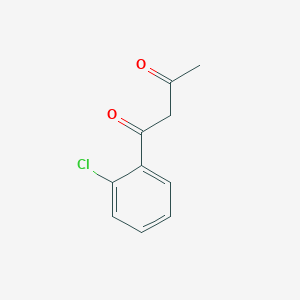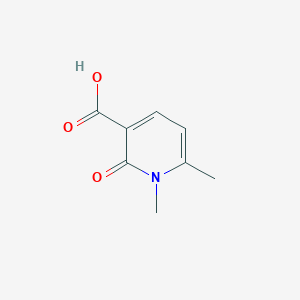
1-(1-Fluoroethenyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Fluoroethenyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the hydrodefluorination of fluorinated precursors using transition-metal catalysts. This method leverages the activation of the carbon-fluorine bond to introduce the fluoroethenyl group onto the benzene ring . Another method involves the reaction of 4-methylstyrene with fluorinating agents under controlled conditions to achieve selective fluorination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and selectivity, often employing specialized catalysts and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Fluoroethenyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-substituted benzoic acids or ketones.
Reduction: Reduction reactions can convert the fluoroethenyl group to a fluoroethyl group.
Substitution: The fluoroethenyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Fluoro-substituted benzoic acids and ketones.
Reduction: Fluoroethyl-substituted benzene derivatives.
Substitution: Various fluoro-substituted aromatic compounds.
Scientific Research Applications
1-(1-Fluoroethenyl)-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(1-Fluoroethenyl)-4-methylbenzene involves its interaction with various molecular targets. The fluoroethenyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the fluorine atom enhances the compound’s stability and alters its electronic properties, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
1-Fluoro-4-methylbenzene: Similar structure but lacks the ethenyl group.
4-Fluorostyrene: Contains a fluoroethenyl group but lacks the methyl substitution.
1-(1-Fluoroethenyl)-4-methoxybenzene: Similar structure with a methoxy group instead of a methyl group.
Uniqueness: 1-(1-Fluoroethenyl)-4-methylbenzene is unique due to the combined presence of the fluoroethenyl and methyl groups, which confer distinct reactivity and properties. This combination makes it particularly useful in applications requiring specific electronic and steric characteristics .
Properties
IUPAC Name |
1-(1-fluoroethenyl)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMWUIDVJMLIEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567962 |
Source


|
| Record name | 1-(1-Fluoroethenyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66472-50-2 |
Source


|
| Record name | 1-(1-Fluoroethenyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


